molecular formula C30H34BrNO4 B10952498 Ethyl 4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10952498
M. Wt: 552.5 g/mol
InChI Key: STOJCJHOBYLLOK-UHFFFAOYSA-N
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Description

ETHYL 4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium catalysts and organoboron reagents to form carbon-carbon bonds, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ETHYL 4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
  • ETHYL 4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Uniqueness

ETHYL 4-{5-[(4-BROMOPHENOXY)METHYL]-2,4-DIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical properties and biological activities, making it valuable for various applications.

Properties

Molecular Formula

C30H34BrNO4

Molecular Weight

552.5 g/mol

IUPAC Name

ethyl 4-[5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C30H34BrNO4/c1-7-35-29(34)26-19(4)32-24-14-30(5,6)15-25(33)28(24)27(26)23-13-20(17(2)12-18(23)3)16-36-22-10-8-21(31)9-11-22/h8-13,27,32H,7,14-16H2,1-6H3

InChI Key

STOJCJHOBYLLOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C(=C3)COC4=CC=C(C=C4)Br)C)C)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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